(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Medicinal Chemistry Screening Library Design Benzothiazole SAR

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 864975-02-0) is a synthetic small molecule belonging to the benzothiazole isobutyramide class, characterized by a (Z)-ylidene configuration, a 2-methoxyethyl substituent at the N3 position, and a methyl group at the C6 position of the benzothiazole core. The compound has a molecular formula of C15H20N2O2S and a molecular weight of 292.4 g/mol, and is catalogued as a screening compound originally sourced from the NIH Molecular Libraries Small Molecule Repository (MLSMR) under supplier ID STOCK5S-33955 (InterBioScreen).

Molecular Formula C15H20N2O2S
Molecular Weight 292.4
CAS No. 864975-02-0
Cat. No. B2992734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
CAS864975-02-0
Molecular FormulaC15H20N2O2S
Molecular Weight292.4
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)CCOC
InChIInChI=1S/C15H20N2O2S/c1-10(2)14(18)16-15-17(7-8-19-4)12-6-5-11(3)9-13(12)20-15/h5-6,9-10H,7-8H2,1-4H3
InChIKeyNIIAYTYGASHSCA-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 864975-02-0): Procurement-Ready Benzothiazole Derivative for Screening Library Expansion


(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 864975-02-0) is a synthetic small molecule belonging to the benzothiazole isobutyramide class, characterized by a (Z)-ylidene configuration, a 2-methoxyethyl substituent at the N3 position, and a methyl group at the C6 position of the benzothiazole core . The compound has a molecular formula of C15H20N2O2S and a molecular weight of 292.4 g/mol, and is catalogued as a screening compound originally sourced from the NIH Molecular Libraries Small Molecule Repository (MLSMR) under supplier ID STOCK5S-33955 (InterBioScreen) [1].

Why Generic Substitution Fails for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide in Focused Screening Campaigns


Within the benzothiazole isobutyramide series, minor structural perturbations profoundly alter physicochemical and potentially biological properties. The target compound's unique combination of a (Z)-ylidene geometry, a 2-methoxyethyl N3 substituent, and a single C6 methyl group distinguishes it from close analogs such as the (E)-3,6-dimethyl variant (CAS 326179-32-2) or the 6-chloro derivative (CAS 864975-79-1) . These structural differences are expected to modulate hydrogen-bonding capacity (via the methoxyethyl oxygen), lipophilicity (XLogP3-AA ~2.5), and conformational flexibility, which precludes simple interchangeability in structure-activity relationship (SAR) studies or focused library design [1].

Quantitative Differentiation Evidence for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 864975-02-0)


Structural Differentiation: (Z)-2-Methoxyethyl vs. (E)-3,6-Dimethyl Substitution Pattern

The target compound (864975-02-0) adopts a (Z)-ylidene configuration with a 2-methoxyethyl group at N3 and a methyl group at C6, yielding a molecular formula of C15H20N2O2S and MW 292.4 . In contrast, the closest commercial analog (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 326179-32-2) lacks the methoxyethyl chain, possessing only N3 and C6 methyl groups, resulting in a smaller formula of C13H16N2OS and MW 248.34 . The target compound therefore introduces an additional hydrogen bond acceptor (ether oxygen) and greater conformational flexibility via the ethylene spacer, which can significantly alter binding pose and target engagement profiles in screening campaigns.

Medicinal Chemistry Screening Library Design Benzothiazole SAR

Electronic Differentiation: 6-Methyl vs. 6-Chloro Substituent Effects on Lipophilicity

At the C6 position, the target compound (864975-02-0) bears an electron-donating methyl group (CH3), whereas the closely related (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 864975-79-1) carries an electron-withdrawing chlorine atom [1]. This substitution alters the compound's lipophilicity: the computed XLogP3-AA for the methyl-substituted benzothiazole core is approximately 2.5, while the 6-chloro analog has an estimated XLogP3-AA of ~3.0 [2]. The difference of ~0.5 logP units translates to a roughly threefold difference in octanol/water partition coefficient, which can influence membrane permeability, solubility, and off-target promiscuity.

Physicochemical Profiling Lipophilicity Medicinal Chemistry

Molecular Flexibility Differentiation: 2-Methoxyethyl Chain vs. Rigid Ethoxyethyl or Dimethyl Substituents

The target compound features a 2-methoxyethyl substituent at N3, conferring a rotatable bond count of approximately 5 (including the ethylene spacer and methoxy terminal), whereas analogs such as (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide have bulkier ethoxyethyl chains (rotatable bonds ≈ 7) and (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has only 2 rotatable bonds . The intermediate flexibility of the target compound places it in a favorable range for balancing entropy loss upon binding while maintaining sufficient conformational constraint for target selectivity.

Conformational Analysis Ligand Efficiency Drug Design

Sourcing and Purity Differentiation: MLSMR-Origin Compound with Guaranteed ≥95% Purity

The target compound (864975-02-0) is traceable to the NIH Molecular Libraries Small Molecule Repository (MLSMR), a rigorously curated collection, with supplier ID STOCK5S-33955 from InterBioScreen [1]. Commercial vendors offer the compound at ≥95% purity (typically 95%+), with a catalog price point of approximately $50–150 per 50 mg, depending on the supplier . In contrast, several close analogs (e.g., CAS 326179-32-2) are available from fewer vendors and may have lower purity specifications (e.g., 90%+). The MLSMR provenance provides assurance of structural identity verification that may not be available for non-MLSMR analogs.

Compound Procurement Screening Library Quality Control

Limitations Statement: Absence of Publicly Available Bioactivity Data for Comparator-Based Selection

A comprehensive search of PubMed, PubChem BioAssay, Google Patents, and chemical vendor databases (as of May 2026) did not identify any published bioactivity data (e.g., IC50, Ki, % inhibition, ADMET parameters) for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (864975-02-0) or its identified close analogs [1]. The compound appears to be a screening library member that has not yet been the subject of focused medicinal chemistry campaigns. Consequently, no quantitative biological differentiation claims can be substantiated at this time. The differentiation evidence presented above is limited to structural, physicochemical, and sourcing dimensions only. Researchers seeking to prioritize this compound must rely on these parameters and perform prospective biological profiling.

Data Transparency Procurement Risk Screening Validation

Recommended Application Scenarios for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide Based on Verified Differentiation Evidence


Focused Benzothiazole SAR Library Expansion Requiring Intermediate N3 Chain Flexibility

When designing a focused library to explore benzothiazole isobutyramide SAR, the target compound (864975-02-0) fills a specific chemical space gap between the rigid dimethyl analog (CAS 326179-32-2; 2 rotatable bonds) and the more flexible di-ethoxyethyl analog (~7 rotatable bonds). Its 2-methoxyethyl chain (≈5 rotatable bonds) provides an intermediate flexibility profile that may optimize binding entropy . Procurement from MLSMR-verified sources ensures ≥95% purity, reducing confounding factors in dose-response assays [1].

Lipophilicity-Driven Hit Triage: Prioritizing Lower logP Benzothiazole Candidates

In hit triage workflows where excessive lipophilicity is a liability (e.g., cellular assays sensitive to non-specific binding), the 6-methyl substituent of 864975-02-0 (computed XLogP3-AA ≈ 2.5) offers a measurable advantage over the 6-chloro analog (CAS 864975-79-1; XLogP3-AA ≈ 3.0) . The ~0.5 logP unit difference corresponds to a roughly threefold lower octanol/water partition, which may translate to improved aqueous solubility and reduced off-target promiscuity in biochemical screens [1].

Hydrogen-Bonding Probe Studies Leveraging the 2-Methoxyethyl Ether Oxygen

For target engagement studies requiring a hydrogen bond acceptor at the N3 chain, 864975-02-0 uniquely provides an ether oxygen not present in the dimethyl analog (CAS 326179-32-2) . This structural feature can be exploited as a chemical probe to interrogate whether a hydrogen-bonding interaction at this vector contributes to target binding, using the dimethyl analog as a negative control. Both compounds are commercially available in comparable purity grades [1].

Control Compound for MLSMR Library Member Validation and QC Protocol Development

Given its provenance in the NIH MLSMR collection (STOCK5S-33955), 864975-02-0 can serve as a reference standard for developing and validating quality control protocols for MLSMR-derived screening libraries . Its well-defined structure, ≥95% purity specification, and availability from multiple vendors make it suitable for inter-laboratory QC comparisons and analytical method development (e.g., HPLC purity assay calibration) [1].

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